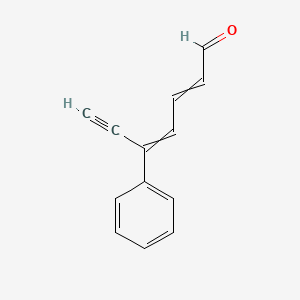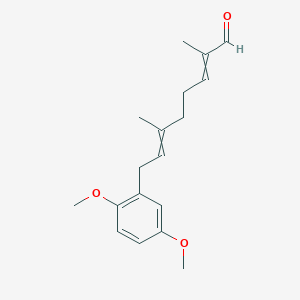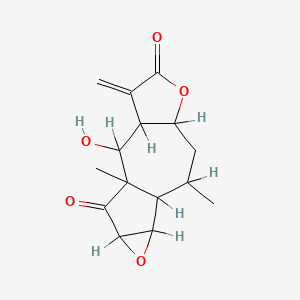
2,3-Epoxyhelenalin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Epoxyhelenalin is a sesquiterpene lactone derived from helenalin, a compound found in various plants such as Arnica montana and Arnica chamissonis . This compound is known for its biological activities, including anti-inflammatory and anti-neoplastic effects . The presence of an epoxide group at the 2,3-position distinguishes it from its parent compound, helenalin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Epoxyhelenalin typically involves the epoxidation of helenalin. One common method is the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid, which reacts with the double bond in helenalin to form the epoxide . The reaction is usually carried out in an appropriate solvent under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of epoxide synthesis apply. This includes the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Epoxyhelenalin undergoes various chemical reactions, including:
Ring-Opening Reactions: The epoxide ring can be opened under acidic or basic conditions, leading to the formation of diols or other derivatives.
Oxidation and Reduction: The compound can be further oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Acidic Conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening of the epoxide.
Basic Conditions: Sodium hydroxide or potassium hydroxide can also facilitate the ring-opening reaction.
Major Products: The major products formed from these reactions include various diols and other derivatives, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
2,3-Epoxyhelenalin exerts its effects primarily through the inhibition of key enzymes and signaling pathways. It interacts with thiol groups in proteins, leading to the disruption of their function . This includes the inhibition of transcription factors such as NF-κB, which plays a crucial role in regulating immune responses . Additionally, the compound has been shown to inhibit human telomerase, contributing to its anti-cancer properties .
Comparación Con Compuestos Similares
Helenalin: The parent compound, known for its anti-inflammatory and anti-neoplastic effects.
Dihydrohelenalin: A derivative with similar biological activities but different chemical properties.
2β-(S-Glutathionyl)-2,3-Dihydrohelenalin: A semi-synthetic derivative with enhanced toxicity.
Uniqueness: 2,3-Epoxyhelenalin stands out due to the presence of the epoxide group, which imparts unique reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
41945-41-9 |
|---|---|
Fórmula molecular |
C15H18O5 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
2-hydroxy-1,9-dimethyl-4-methylidene-6,12-dioxatetracyclo[8.4.0.03,7.011,13]tetradecane-5,14-dione |
InChI |
InChI=1S/C15H18O5/c1-5-4-7-8(6(2)14(18)19-7)12(16)15(3)9(5)10-11(20-10)13(15)17/h5,7-12,16H,2,4H2,1,3H3 |
Clave InChI |
QVBODYCYOLPPMA-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2C(C(C3(C1C4C(C3=O)O4)C)O)C(=C)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


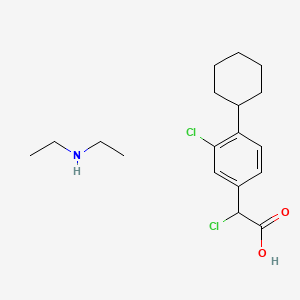
![2-[(Pyridin-4-yl)methyl]-1H-indole](/img/structure/B14671105.png)
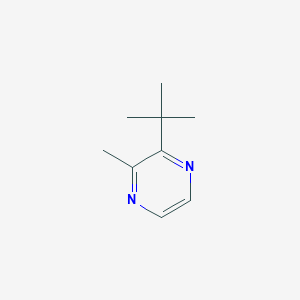
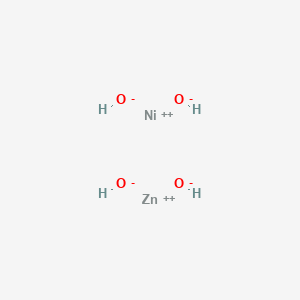
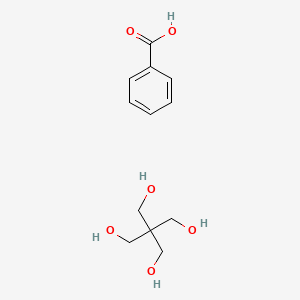
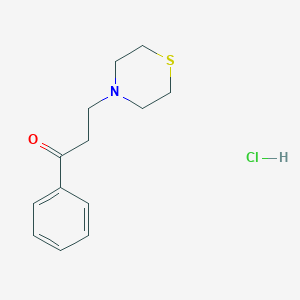

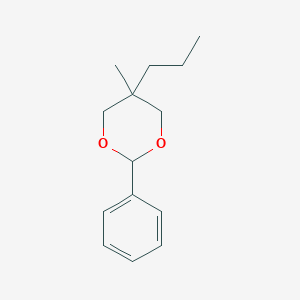
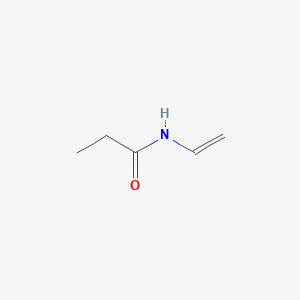
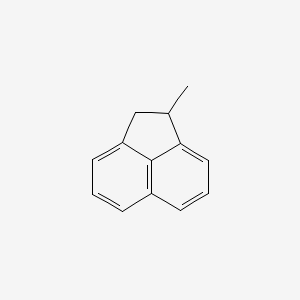
![6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl-](/img/structure/B14671164.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate](/img/structure/B14671177.png)
